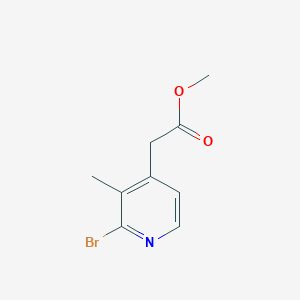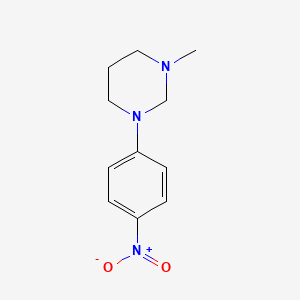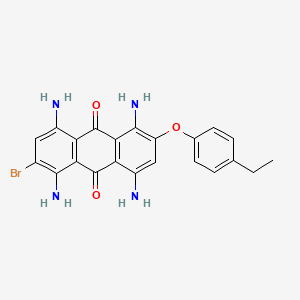
2,6-Dibromoquinazolin-8-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dibromoquinazolin-8-ol is a derivative of quinazoline, a heterocyclic aromatic organic compound Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromoquinazolin-8-ol typically involves the bromination of quinazolin-8-ol. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods such as continuous flow bromination or the use of bromine gas in a controlled environment. These methods ensure higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2,6-Dibromoquinazolin-8-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form quinazoline N-oxides.
Reduction Reactions: The bromine atoms can be reduced to form the corresponding quinazoline derivatives without bromine.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide, thiourea, or sodium alkoxide in solvents such as ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like zinc dust or sodium borohydride in the presence of a suitable solvent.
Major Products:
- Substitution reactions yield various substituted quinazoline derivatives.
- Oxidation reactions produce quinazoline N-oxides.
- Reduction reactions result in de-brominated quinazoline compounds.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,6-Dibromoquinazolin-8-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms enhance its binding affinity and specificity towards these targets. For example, it may inhibit the activity of certain enzymes by forming strong interactions with the active site residues, leading to the disruption of normal cellular processes .
Comparación Con Compuestos Similares
2,4-Dibromoquinazoline: Another brominated quinazoline derivative with similar chemical properties.
2,6-Dichloroquinazolin-8-ol: A chlorinated analogue with different reactivity and biological activity.
Quinazolin-8-ol: The parent compound without bromine substitution.
Uniqueness: 2,6-Dibromoquinazolin-8-ol is unique due to the presence of bromine atoms at specific positions, which significantly alters its chemical reactivity and biological activity compared to its analogues. This makes it a valuable compound for the development of new therapeutic agents and industrial applications .
Propiedades
Fórmula molecular |
C8H4Br2N2O |
|---|---|
Peso molecular |
303.94 g/mol |
Nombre IUPAC |
2,6-dibromoquinazolin-8-ol |
InChI |
InChI=1S/C8H4Br2N2O/c9-5-1-4-3-11-8(10)12-7(4)6(13)2-5/h1-3,13H |
Clave InChI |
YFMVCCZEUDWORL-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C2=NC(=NC=C21)Br)O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Aminopyrrolo[1,2-a]quinoxalin-4(5H)-one hydrochloride](/img/structure/B13123047.png)
![2-Cyclobutyl-7-iodo-3h-imidazo[4,5-b]pyridine](/img/structure/B13123061.png)
![Methyl2-(3-amino-7-chloroimidazo[1,2-a]pyridin-2-yl)acetate](/img/structure/B13123062.png)
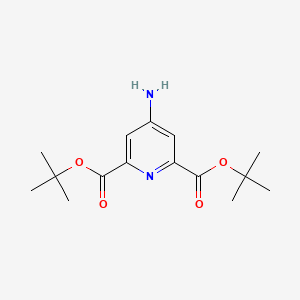
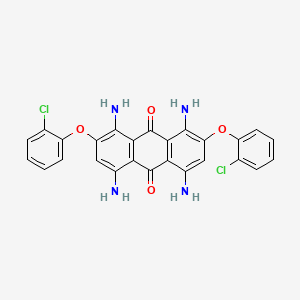
![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;dihydrate](/img/structure/B13123091.png)


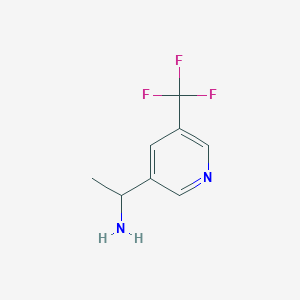
![7-Bromo-2-methylthiazolo[4,5-c]pyridine](/img/structure/B13123120.png)

